tert-butyl N-(benzylsulfamoyl)carbamate

safety-catch hydrogenolysis N-debenzylation protecting group strategy

tert-Butyl N-(benzylsulfamoyl)carbamate (CAS 147000-78-0), also designated as N-benzyl-N′-tert-butoxycarbonyl sulfamide or 1-(benzyl)-3-(tert-butoxycarbonyl)sulfamide, is a crystalline solid (mp 106–108 °C) with molecular formula C₁₂H₁₈N₂O₄S and molecular weight 286.35 g/mol. This compound belongs to the sulfamoyl carbamate class and functions primarily as a protected sulfamide synthetic intermediate, featuring two orthogonally removable protecting groups: an acid-labile tert-butoxycarbonyl (Boc) group and a hydrogenolyzable N-benzyl group.

Molecular Formula C12H18N2O4S
Molecular Weight 286.35 g/mol
CAS No. 147000-78-0
Cat. No. B1287069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(benzylsulfamoyl)carbamate
CAS147000-78-0
Molecular FormulaC12H18N2O4S
Molecular Weight286.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NS(=O)(=O)NCC1=CC=CC=C1
InChIInChI=1S/C12H18N2O4S/c1-12(2,3)18-11(15)14-19(16,17)13-9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3,(H,14,15)
InChIKeyLQYHTXUYYNNFPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(benzylsulfamoyl)carbamate (CAS 147000-78-0): A Dual-Protected Sulfamide Intermediate for Orthogonal Synthetic Strategies


tert-Butyl N-(benzylsulfamoyl)carbamate (CAS 147000-78-0), also designated as N-benzyl-N′-tert-butoxycarbonyl sulfamide or 1-(benzyl)-3-(tert-butoxycarbonyl)sulfamide, is a crystalline solid (mp 106–108 °C) with molecular formula C₁₂H₁₈N₂O₄S and molecular weight 286.35 g/mol . This compound belongs to the sulfamoyl carbamate class and functions primarily as a protected sulfamide synthetic intermediate, featuring two orthogonally removable protecting groups: an acid-labile tert-butoxycarbonyl (Boc) group and a hydrogenolyzable N-benzyl group [1]. It is accessed via reaction of chlorosulfonyl isocyanate (CSI) with tert-butanol followed by benzylamine in the presence of triethylamine, and serves as a key building block in medicinal chemistry programs targeting carbonic anhydrase inhibitors, cholinesterase inhibitors, and 2-chloroethylnitrososulfamide (CENS) oncostatics [1][2].

Why N-Benzylsulfamide or N-Boc-Sulfamide Alone Cannot Replace tert-Butyl N-(Benzylsulfamoyl)carbamate in Multi-Step Syntheses


The synthetic value of tert-butyl N-(benzylsulfamoyl)carbamate resides in the simultaneous presence of two orthogonally addressable protecting groups on the sulfamide core. Mono-protected analogs such as N-benzylsulfamide (CAS 14101-58-7, lacking Boc) or N-Boc-sulfamide (lacking N-benzyl) each provide only a single dimension of protection. Critically, N-benzyl sulfonamides lacking the Boc group are resistant to hydrogenolytic debenzylation under standard conditions (atmospheric H₂, Pearlman's catalyst), whereas the Boc-derivatized form undergoes smooth, quantitative debenzylation—a phenomenon characterized as a 'safety-catch' activation mechanism [1]. Furthermore, the Boc and benzyl groups can be removed in either order: TFA cleaves Boc while leaving benzyl intact, and hydrogenolysis removes benzyl selectively [2]. This orthogonal deprotection capability is absent from any single-protecting-group analog and is essential for synthetic sequences requiring sequential unmasking of sulfamide nitrogens, as demonstrated in the preparation of unsymmetrically substituted sulfamides, cyclic sulfamides, and CENS derivatives [1][3].

Quantitative Differentiation Evidence for tert-Butyl N-(Benzylsulfamoyl)carbamate Versus Closest Analogs


Evidence 1: Safety-Catch Hydrogenolysis—Boc Enables Quantitative Debenzylation Where Unprotected N-Benzyl Sulfonamides Are Completely Resistant

In a direct head-to-head comparison under identical conditions (atmospheric H₂, Pearlman's catalyst [Pd(OH)₂/C]), N-benzyl-ethanesulfonamide (the non-Boc comparator) undergoes no appreciable hydrogenolysis, while the corresponding N-Boc-N-benzyl sulfonamide derivative undergoes smooth and complete debenzylation [1]. This binary on/off activation is the defining feature of the 'reversible safety-catch' strategy: the Boc group serves as an activator that renders the N-benzyl bond labile toward catalytic hydrogenolysis, a transformation that is otherwise entirely blocked. Subsequent brief exposure to trifluoroacetic acid removes the Boc group to yield the primary sulfonamide [1][2].

safety-catch hydrogenolysis N-debenzylation protecting group strategy

Evidence 2: Thermolysis Deprotection—Cleaner and More Atom-Economic Boc Removal Versus Conventional TFA Hydrolysis

Thermogravimetric analysis (TGA) demonstrates that N-(benzyl)-N′-(tert-butoxycarbonyl)sulfamide (the target compound) undergoes thermal decomposition with an onset temperature of approximately 100 °C, yielding benzylsulfamide as the sole solid product along with gaseous by-products (CO₂ and isobutylene). In contrast, the product benzylsulfamide itself is thermally stable until 140 °C, providing a clean operational window for selective deprotection [1]. The conventional acidolytic method requires trifluoroacetic acid in dichloromethane, followed by concentration and neutralization workup that invariably leads to product losses. The thermolysis route is solvent-free, generates no acidic waste requiring neutralization, and produces only volatile, easily removed gaseous by-products [1]. A subsequent kinetic study confirmed the activation energy of this thermolysis process and established that the reaction follows an Avrami-Erofeev nucleation model below the melting point and first-order kinetics at higher temperatures, with isothermal simulations validated at 115, 120, and 130 °C [2].

thermolysis deprotection green chemistry Boc removal sulfamide synthesis

Evidence 3: Orthogonal Deprotection—Sequential Boc and Benzyl Removal Enables Regioselective Sulfamide Elaboration Inaccessible with Mono-Protected Analogs

The Boc group of tert-butyl N-(benzylsulfamoyl)carbamate is cleaved by mild acidolysis (TFA in CH₂Cl₂, 0 °C to room temperature) while the N-benzyl group remains completely intact. Conversely, after Boc-mediated activation, the benzyl group is removed by palladium-catalyzed hydrogenolysis without affecting the sulfamide core [1]. This orthogonality is a class-level advantage: Boc can be cleaved by mild acidolysis, whereas benzyl carbamates (e.g., Cbz) require significantly stronger acidic conditions for deprotection, and benzyl ethers/amines require hydrogenolysis [2]. The practical consequence is that the sulfamide N¹ and N³ positions can be addressed in either order—deprotect Boc first to functionalize that nitrogen, or hydrogenolyze benzyl first (after Boc activation) to functionalize the other nitrogen. Neither N-benzylsulfamide (no Boc) nor N-Boc-sulfamide (no benzyl) can support this bidirectional synthetic strategy [3]. The Boc group additionally activates the sulfamide nitrogen toward Mitsunobu alkylation, enabling chemoselective N-functionalization that non-Boc sulfamides do not undergo efficiently [3].

orthogonal protecting groups sulfamide functionalization sequential deprotection

Evidence 4: Carbonic Anhydrase I Binding—Moderate Affinity of the Boc-Protected Form Contrasts with Nanomolar Potency of the Deprotected Benzylsulfamide

The Boc-protected tert-butyl N-(benzylsulfamoyl)carbamate exhibits a binding affinity (Kd) of 200 nM against human carbonic anhydrase I (hCA I) measured by thermal shift assay at pH 7.0 and 37 °C, and 790 nM by isothermal titration calorimetry under the same conditions [1]. The fully deprotected analog, N-benzylsulfamide (CAS 14101-58-7), shows stronger inhibition with a Ki of 130 nM against hCA I and 120 nM against hCA II . This affinity differential (Kd 200 nM vs. Ki 130 nM for hCA I, noting different assay formats) is consistent with the Boc group partially occluding the zinc-binding sulfamide motif. The protected form can therefore serve as a stable, chromatographically tractable intermediate that can be deprotected to reveal the more potent sulfamide pharmacophore at the desired synthetic stage [2]. The sulfamoyl carbamate class more broadly shows Ki values in the range of 28–837 nM (hCA I) and 112–268 nM (hCA II) for substituted benzylsulfamide derivatives, confirming that the benzylsulfamide scaffold is a validated CA pharmacophore [2].

carbonic anhydrase inhibition prodrug strategy binding affinity

Evidence 5: CENS Oncostatic Synthesis—Validated Multi-Step Intermediate Delivering 47–58% Overall Yield

In the established four-step synthesis of 2-chloroethylnitrososulfamides (CENS)—a class of alkylating agents developed as bioisosteres of the clinically used 2-chloroethylnitrosoureas (e.g., carmustine)—tert-butyl N-(benzylsulfamoyl)carbamate serves as the key intermediate following the initial carbamoylation-sulfamoylation step from chlorosulfonyl isocyanate, tert-butanol, and benzylamine [1]. The full sequence (carbamoylation-sulfamoylation, Mitsunobu alkylation with 2-chloroethanol, Boc deprotection, and nitrosation) proceeds in 47–58% overall yield [1]. The Boc group is essential at two stages: it activates the sulfamide nitrogen for chemoselective Mitsunobu alkylation at the N′-position, and it can be removed orthogonally without affecting the N-benzyl group or the 2-chloroethyl chain [1][2]. Alternative CENS synthetic routes via transsulfamoylation have been reported with 75–80% yield for the transsulfamoylation step alone (two steps), but these require pre-formed sulfamoyl donors and lack the benzyl substituent diversity accessible through the CSI→Boc→benzylamine route [2].

CENS oncostatics alkylating agents multi-step synthesis

Optimal Procurement and Application Scenarios for tert-Butyl N-(Benzylsulfamoyl)carbamate Based on Quantitative Differentiation Evidence


Scenario A: Divergent Sulfamide Library Synthesis Requiring Sequential N¹/N³ Functionalization

When a medicinal chemistry program requires systematic exploration of substituents at both sulfamide nitrogens (N¹ and N³), tert-butyl N-(benzylsulfamoyl)carbamate is the intermediate of choice. The orthogonal Boc/benzyl protection enables two distinct synthetic sequences from a single batch of material: (1) Boc deprotection with TFA followed by N³-functionalization, then hydrogenolytic debenzylation and N¹-functionalization; or (2) Mitsunobu N-alkylation at the Boc-activated nitrogen, followed by sequential deprotection. This bidirectional strategy, validated in the synthesis of macrocyclic sulfamides and fused benzothiadiazepines, reduces the number of intermediates that must be individually procured and characterized [1]. Mono-protected analogs cannot replicate this flexibility, as they offer only one site for selective deprotection and functionalization. The safety-catch hydrogenolysis mechanism further ensures that the benzyl group—resistant in non-Boc sulfonamides—can be cleanly removed when desired [2].

Scenario B: Green Chemistry Process Development—Thermolysis-Based Boc Removal at Scale

For process chemists scaling sulfamide synthesis beyond gram quantities, the thermolysis deprotection route identified for this compound offers distinct advantages over conventional TFA-mediated hydrolysis. The TGA-validated decomposition onset at ~100 °C (with a ~40 °C safety margin before product degradation at 140 °C) enables a solvent-free, acid-free Boc removal that generates only CO₂ and isobutylene as by-products [1]. This eliminates the TFA neutralization step, reduces solvent consumption, and simplifies product isolation. The kinetic parameters established by Gavernet et al. (activation energy via Kissinger-Akahira-Sunose method; Avrami-Erofeev kinetic model below melting point) provide the engineering data needed for reactor design and thermal process optimization [2]. Procurement of this specific Boc-protected intermediate is essential for implementing the thermolysis route, as the non-Boc N-benzylsulfamide analog does not undergo the same thermal transformation.

Scenario C: Fragment-Based Carbonic Anhydrase Inhibitor Discovery—Latent Pharmacophore Strategy

In fragment-based drug discovery targeting carbonic anhydrase isoforms, tert-butyl N-(benzylsulfamoyl)carbamate serves a dual role: it is a stable, crystalline intermediate (mp 106–108 °C) suitable for long-term storage and chromatographic purification, and it carries a latent sulfamide pharmacophore that can be unveiled by deprotection [1]. The Boc-protected form shows measurable but moderate CA I binding (Kd = 200 nM by TSA), while the deprotected N-benzylsulfamide exhibits stronger inhibition (Ki = 130 nM for hCA I, 120 nM for hCA II) [2]. This property enables a 'protect-and-release' workflow: SAR exploration is conducted on Boc-protected intermediates to establish structure–binding relationships by thermal shift assay, and the most promising candidates are then deprotected to reveal the fully active sulfamide for enzymatic Ki determination. The class-level benzylsulfamide Ki range (28–837 nM for hCA I) provides a benchmark for ranking new derivatives .

Scenario D: CENS Oncostatic Agent Synthesis—Literature-Validated Route Benchmarking

For research groups synthesizing 2-chloroethylnitrososulfamides (CENS) as potential alkylating oncostatics, tert-butyl N-(benzylsulfamoyl)carbamate is the documented intermediate in the most direct synthetic route from commodity chemicals (chlorosulfonyl isocyanate, tert-butanol, benzylamine) [1]. The four-step sequence (carbamoylation-sulfamoylation, Mitsunobu alkylation, deprotection, nitrosation) proceeds in 47–58% overall yield and has been validated in peer-reviewed publications [1]. The Boc group is mechanistically required for chemoselective Mitsunobu alkylation at the N′-position of the sulfamide—non-Boc sulfamides undergo competing N- vs. O-alkylation under these conditions [2]. Procurement of the pre-formed Boc-protected intermediate (rather than synthesizing it in-house) can accelerate CENS lead optimization campaigns by providing a quality-controlled, analytically characterized starting point for the Mitsunobu diversification step.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl N-(benzylsulfamoyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.